1-(4-Chloro-2-nitrophenyl)-4-methylpiperazine
Description
1-(4-Chloro-2-nitrophenyl)-4-methylpiperazine (C₁₀H₁₂ClN₃O₂; molecular weight: 241.68 g/mol) is a piperazine derivative featuring a 4-chloro-2-nitrophenyl substituent. The nitro (-NO₂) and chloro (-Cl) groups at the 2- and 4-positions of the phenyl ring confer strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized in pharmaceutical and agrochemical research, though its specific applications remain under investigation .
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZYCENBDCHKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386355 | |
| Record name | STK003645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65639-68-1 | |
| Record name | STK003645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-nitrophenyl)-4-methylpiperazine typically involves the reaction of 4-chloro-2-nitroaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 1-(4-Amino-2-nitrophenyl)-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to interact with biological targets such as enzymes or receptors can lead to modulation of their activity, which is crucial in combating resistant strains of bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer activities. Studies suggest that it may inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .
Tuberculosis Treatment
Recent studies have explored its potential as an inhibitor of Mycobacterium tuberculosis (Mtb). The compound's structural features allow it to interact with critical enzymes in the Mtb metabolic pathway, presenting a promising avenue for tuberculosis therapy .
Synthesis and Industrial Applications
The synthesis of 1-(4-Chloro-2-nitrophenyl)-4-methylpiperazine typically involves the reaction between 4-chloro-2-nitroaniline and 4-methylpiperazine in solvents like ethanol or methanol under reflux conditions. Optimized industrial processes may utilize continuous flow techniques to enhance yield and purity, facilitating large-scale production .
Study on Antimycobacterial Activity
A notable study evaluated various piperazine derivatives, including this compound, for their effectiveness against Mtb. The findings indicated that this compound exhibited significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent against tuberculosis .
Structure-Activity Relationship (SAR) Studies
SAR studies have highlighted how modifications to the piperazine structure can affect biological activity. For instance, alterations in substituents on the phenyl ring were shown to influence potency against specific targets, providing insights into optimizing drug design based on this compound .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(5-Chloro-2-nitrophenyl)-4-methylpiperazine (C₁₀H₁₂ClN₃O₂):
- Structural difference: Chloro and nitro groups are at the 5- and 2-positions, respectively.
- Impact: Altered steric and electronic properties may reduce binding affinity compared to the target compound, which has substituents at the 4- and 2-positions. Positional isomerism significantly affects interactions with biological targets .
- 1-(2-Chlorobenzyl)-4-methylpiperazine (C₁₂H₁₅ClN₂): Structural difference: A benzyl group with a 2-chloro substituent replaces the nitrophenyl moiety. This compound was synthesized as a cytochrome P450 inhibitor, suggesting divergent applications .
Functional Group Modifications
- 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalen-1-yloxy)but-2-ynyl]-4-methylpiperazine (C₂₇H₂₉N₂O₃): Structural difference: Incorporates a naphthaleneoxypropargyl chain and methoxy groups. Impact: Enhanced lipophilicity from the naphthalene group improves membrane permeability.
- 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine (C₁₂H₁₄FN₃S):
- Structural difference: A thiocarbamoyl group linked to a fluorophenyl ring replaces the nitrophenyl group.
- Impact: This compound acts as a herbicide safener in maize by mitigating chlorsulfuron-induced growth inhibition, indicating agricultural utility compared to the target compound’s pharmaceutical focus .
Alkyl Chain Variations
- 1-(3-Chloropropyl)-4-methylpiperazine (C₈H₁₇ClN₂):
Table 1: Key Properties of Selected Analogs
Biological Activity
1-(4-Chloro-2-nitrophenyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperazine ring substituted with a chloro and a nitro group on the phenyl ring. The structural formula can be represented as follows:
This unique structure contributes to its biological activity, particularly in interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that it may act as an antagonist or inhibitor in several pathways:
- Receptor Interactions : It has been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in cell signaling and communication.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.
Biological Activities
- Antidepressant Activity : Studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models, likely due to their influence on serotonin and norepinephrine levels.
- Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as a chemotherapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antidepressant Effects : A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound significantly reduced depressive-like behaviors in mice through modulation of serotonin receptors .
- Antimicrobial Activity Assessment : Research published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .
- Cytotoxicity Studies : In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis, indicating its potential role in cancer therapy .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
Q & A
Q. How can researchers optimize the synthetic yield of 1-(4-Chloro-2-nitrophenyl)-4-methylpiperazine?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Reaction Conditions : Use 1-methylpiperazine and 4-chloro-2-nitrobenzyl halide in a polar aprotic solvent (e.g., DCM) with a base (e.g., DIPEA) to facilitate nucleophilic attack .
- Purification : Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) effectively isolates the product .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of piperazine to aryl halide) and temperature (60–80°C) to reduce side products .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.3–8.1 ppm for nitro and chloro groups, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 296.06) .
- FT-IR : Peaks at 1520 cm (NO stretching) and 750 cm (C-Cl) confirm functional groups .
Q. How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers to prevent nitro group degradation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Decomposition products may include nitro-reduced amines or hydrolyzed chloro derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogues for dopamine receptor studies?
Methodological Answer:
- Substituent Effects : Replace the 4-chloro-2-nitrophenyl group with 2,4-dichlorophenyl (as in D receptor ligands) to enhance affinity. Piperazine N-methylation improves blood-brain barrier penetration .
- Biological Assays : Use radioligand binding assays (e.g., [H]spiperone for D/D receptors) to compare IC values .
- Data Interpretation : Correlate electronic (Hammett σ) and steric (Taft parameters) properties of substituents with receptor binding .
Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?
Methodological Answer:
- Meta-Analysis : Compare studies with standardized assays (e.g., MIC values for antimicrobial activity against S. aureus ATCC 25923). Contradictions often arise from substituent positioning (e.g., 2-nitro vs. 3-nitro groups alter electron-withdrawing effects) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in kinase or antimicrobial targets, identifying key interactions (e.g., H-bonding with nitro groups) .
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 10 µM. Use ADP-Glo™ assays to measure inhibition .
- Structural Modifications : Introduce fluorobenzyl or trifluoromethylphenyl groups (see ) to enhance hydrophobic interactions in kinase ATP-binding pockets .
- In Vivo Testing : Assess pharmacokinetics (e.g., oral bioavailability in rodents) and toxicity (LD) before advancing to preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
